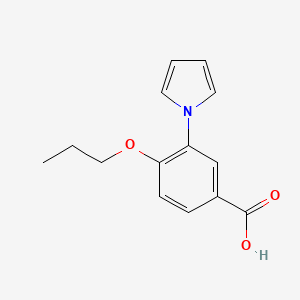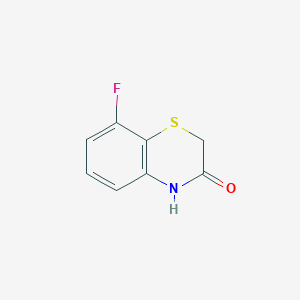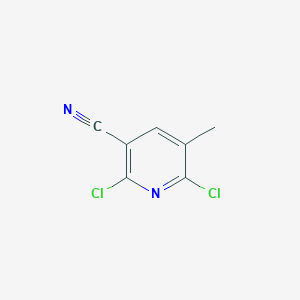![molecular formula C8H9NO2 B13909990 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework
准备方法
The synthesis of 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[1.1.1]pentane derivatives, which can be achieved through carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . The cyanomethyl group can then be introduced through various functionalization reactions, such as radical chlorination followed by hydrodechlorination . Industrial production methods may involve large-scale synthesis techniques, such as flow photochemical addition of propellane to diacetyl, followed by haloform reactions to yield the desired product .
化学反应分析
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclo[1.1.1]pentane core provides a unique three-dimensional structure that can interact with enzymes, receptors, and other biomolecules in a specific manner. This interaction can modulate the activity of these targets, leading to various biological effects .
相似化合物的比较
3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a methoxycarbonyl group instead of a cyanomethyl group and is used as a building block in drug discovery.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has two carboxylic acid groups and is used in the synthesis of advanced materials. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1,3-5H2,(H,10,11) |
InChI 键 |
ZTEKPBUWEODACE-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(=O)O)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


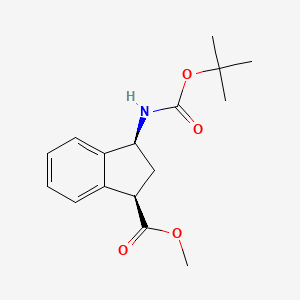
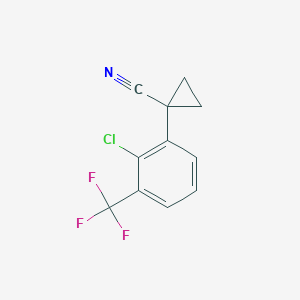
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
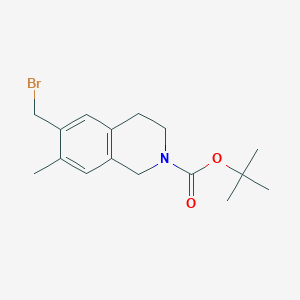
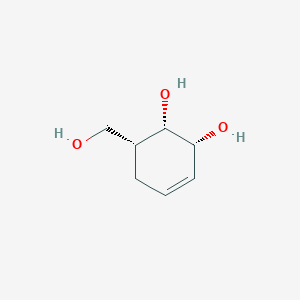
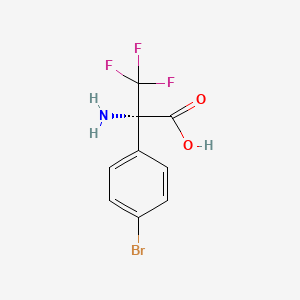
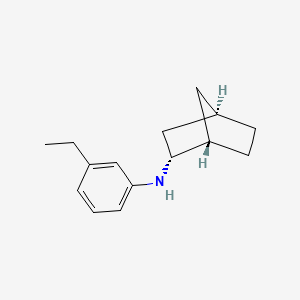
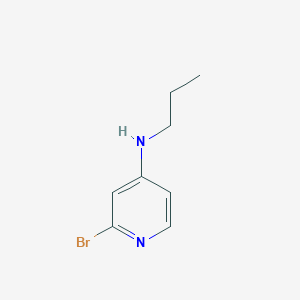
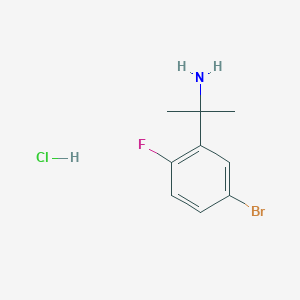

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol diHCl](/img/structure/B13909983.png)
